6-(Piperidin-1-yl)hexan-1-amine
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Overview
Description
6-(Piperidin-1-yl)hexan-1-amine is an organic compound with the molecular formula C11H24N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hexyl chain attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)hexan-1-amine typically involves the reaction of piperidine with a suitable hexyl halide under basic conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with 1-bromohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
6-(Piperidin-1-yl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)piperidine: Another piperidine derivative with similar structural features but different biological activities.
2-(Piperidin-1-yl)ethanamine: A shorter-chain analogue with distinct chemical properties and applications.
N-(2-Hydroxyethyl)piperidine: A hydroxylated derivative with potential use in different chemical reactions.
Uniqueness
6-(Piperidin-1-yl)hexan-1-amine is unique due to its specific hexyl chain length, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific chain lengths are required .
Properties
CAS No. |
81960-05-6 |
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Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32g/mol |
IUPAC Name |
6-piperidin-1-ylhexan-1-amine |
InChI |
InChI=1S/C11H24N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-12H2 |
InChI Key |
ANSUHSUKCJJKJY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCCCCN |
Canonical SMILES |
C1CCN(CC1)CCCCCCN |
Origin of Product |
United States |
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